molecular formula C18H15N3O2 B11255263 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide

Cat. No.: B11255263
M. Wt: 305.3 g/mol
InChI Key: OQCVHFNQADNRIT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE: is a complex organic compound with a unique structure that includes a phthalazinone moiety and a phenylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE typically involves the condensation of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with 3-phenylprop-2-enamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • Caffeine

Comparison:

  • Structural Uniqueness: (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE has a unique combination of a phthalazinone moiety and a phenylprop-2-enamide group, which distinguishes it from other compounds.
  • Chemical Properties: The presence of both aromatic and amide functionalities allows for diverse chemical reactivity, making it versatile in various applications.
  • Applications: While similar compounds like 1,2-Cyclohexane dicarboxylic acid diisononyl ester are used as plasticizers, and caffeine is known for its stimulant properties, (2E)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE is primarily explored for its potential in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

(E)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H15N3O2/c22-17(11-10-13-6-2-1-3-7-13)19-12-16-14-8-4-5-9-15(14)18(23)21-20-16/h1-11H,12H2,(H,19,22)(H,21,23)/b11-10+

InChI Key

OQCVHFNQADNRIT-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.